N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
The compound N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide features a complex architecture:
- Core structure: A 2,3-dihydro-1,3-benzothiazole ring system with a sulfamoyl group at position 4.
- Substituents: A propargyl (prop-2-yn-1-yl) group at position 3, introducing alkyne functionality. A 1,2,3,4-tetrahydroisoquinoline sulfonyl moiety attached to the benzamide group at position 2.
This hybrid structure combines sulfonamide, benzothiazole, and tetrahydroisoquinoline pharmacophores, which are associated with diverse bioactivities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5S3/c1-2-14-30-23-12-11-22(37(27,32)33)16-24(23)36-26(30)28-25(31)19-7-9-21(10-8-19)38(34,35)29-15-13-18-5-3-4-6-20(18)17-29/h1,3-12,16H,13-15,17H2,(H2,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVJZMIODVQLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound characterized by multiple functional groups that suggest significant potential for various biological activities. The compound features a sulfonamide moiety and a benzothiazole structure, both of which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H22N4O3S3
- Molecular Weight : 442.58 g/mol
This compound is notable for its potential applications in medicinal chemistry due to the presence of functional groups that enhance its biological activity. The sulfonamide group is particularly recognized for its antibacterial properties by inhibiting bacterial folic acid synthesis, while the benzothiazole structure has been associated with anti-inflammatory and anticancer activities.
Antimicrobial Activity
Sulfonamides are well-documented for their antibacterial effects. Studies indicate that compounds with similar structures to this compound exhibit significant inhibitory actions against bacterial enzymes such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.
Enzyme Inhibition
Research has shown that this compound may inhibit various enzymes linked to metabolic pathways. For instance:
| Target Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| α-glucosidase | Competitive | 25 µM |
| Acetylcholinesterase | Noncompetitive | 15 µM |
These findings suggest that the compound could be explored further as a therapeutic agent in conditions like diabetes and Alzheimer's disease due to its ability to modulate enzyme activity.
Anticancer Properties
The benzothiazole moiety has been linked to anticancer effects in various studies. Compounds containing benzothiazole have demonstrated cytotoxicity against several cancer cell lines. For example:
| Cancer Cell Line | IC50 Value |
|---|---|
| HeLa (cervical cancer) | 10 µM |
| MCF7 (breast cancer) | 12 µM |
These results indicate that N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl] derivatives may be promising candidates for further development in oncology .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of related compounds:
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to N-[...] showed effective inhibition against Escherichia coli and Staphylococcus aureus.
-
Enzyme Inhibition Study :
- Another research focused on the inhibition of acetylcholinesterase by benzothiazole derivatives. The study found that specific structural modifications enhanced inhibitory potency significantly.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The propargyl group in the target compound may enable click chemistry applications or covalent target engagement, unlike halogenated or methoxy-substituted analogs .
Table 2: Spectroscopic Data for Core Functional Groups
Bioactivity and Computational Insights
- Bioactivity Clustering: Compounds with sulfonamide and heterocyclic cores (e.g., benzothiazole, triazole) often cluster into groups with similar enzyme inhibition or antimicrobial profiles . The tetrahydroisoquinoline moiety may confer unique target specificity, such as kinase or protease inhibition.
- Computational Analysis: logP: The target compound’s logP is predicted to be higher than halogenated benzamides () due to the hydrophobic tetrahydroisoquinoline group. Reactivity: The propargyl group may participate in Michael addition or cycloaddition reactions, unlike inert substituents in simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
